

# Application Notes and Protocols: 8-Bromoquinolin-4(1H)-one as a Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

Cat. No.: B1280202

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **8-Bromoquinolin-4(1H)-one** as a versatile pharmaceutical intermediate. The document details its application in the synthesis of potential therapeutic agents, particularly in the fields of oncology and infectious diseases. Detailed experimental protocols for key synthetic transformations and representative biological activity data are provided to guide researchers in their drug discovery and development efforts.

## Introduction

**8-Bromoquinolin-4(1H)-one** is a heterocyclic building block of significant interest in medicinal chemistry. The quinolin-4(1H)-one scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs. The presence of a bromine atom at the 8-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse library of substituted quinolones for structure-activity relationship (SAR) studies. This intermediate is particularly valuable for the development of kinase inhibitors and antimicrobial agents.

## Key Applications

The primary utility of **8-Bromoquinolin-4(1H)-one** lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations allow for the introduction of various aryl, heteroaryl, and amino moieties at the 8-position, leading to the generation of novel compounds with potential therapeutic value.

- **Anticancer Agents:** Derivatives of **8-Bromoquinolin-4(1H)-one** have been explored as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway.[\[1\]](#)[\[2\]](#)
- **Antimicrobial Agents:** The quinolone core is a well-established pharmacophore in antibacterial drugs. Functionalization of **8-Bromoquinolin-4(1H)-one** can lead to the development of new antibacterial agents with potentially improved efficacy or activity against resistant strains.

## Data Presentation

### Table 1: Anticancer Activity of Representative Quinolin-4(1H)-one Derivatives

The following table summarizes the in vitro anticancer activity of various quinolin-4(1H)-one derivatives, demonstrating the potential of this scaffold in oncology research.

Compound ID	R Group at C8	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
Q1	Phenyl	A549 (Lung)	5.6	<a href="#">[3]</a>
Q2	4-Fluorophenyl	MCF-7 (Breast)	7.5	<a href="#">[3]</a>
Q3	2-Hydroxyphenyl	HeLa (Cervical)	10.2	<a href="#">[3]</a>
Q4	Thien-2-yl	HCT-116 (Colon)	8.9	<a href="#">[3]</a>
Q5	Pyridin-3-yl	K-562 (Leukemia)	4.8	<a href="#">[4]</a>

### Table 2: Antimicrobial Activity of Representative Quinolone Derivatives

This table presents the minimum inhibitory concentration (MIC) values for selected quinolone derivatives against various bacterial strains, highlighting their potential as antibacterial agents.

Compound ID	R Group	Bacterial Strain	MIC (µg/mL)	Reference
AQ1	-	Staphylococcus aureus	31.25	[5]
AQ2	-	Escherichia coli	62.5	[5]
AQ3	-	Pseudomonas aeruginosa	125	[5]

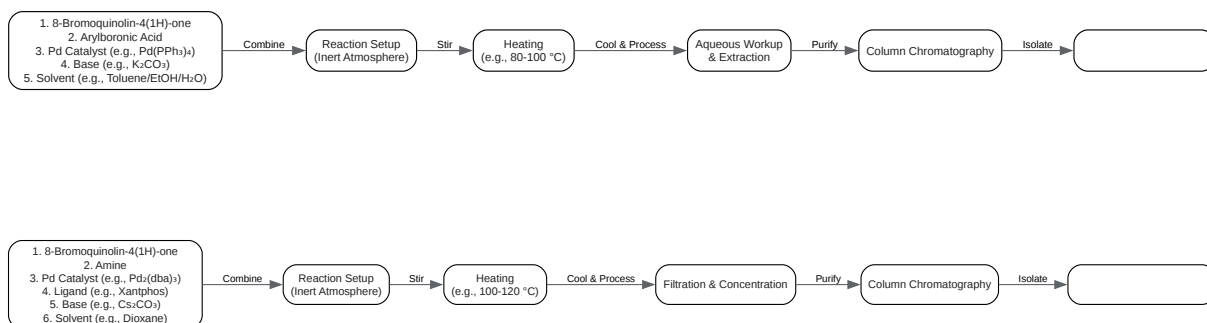
## Experimental Protocols

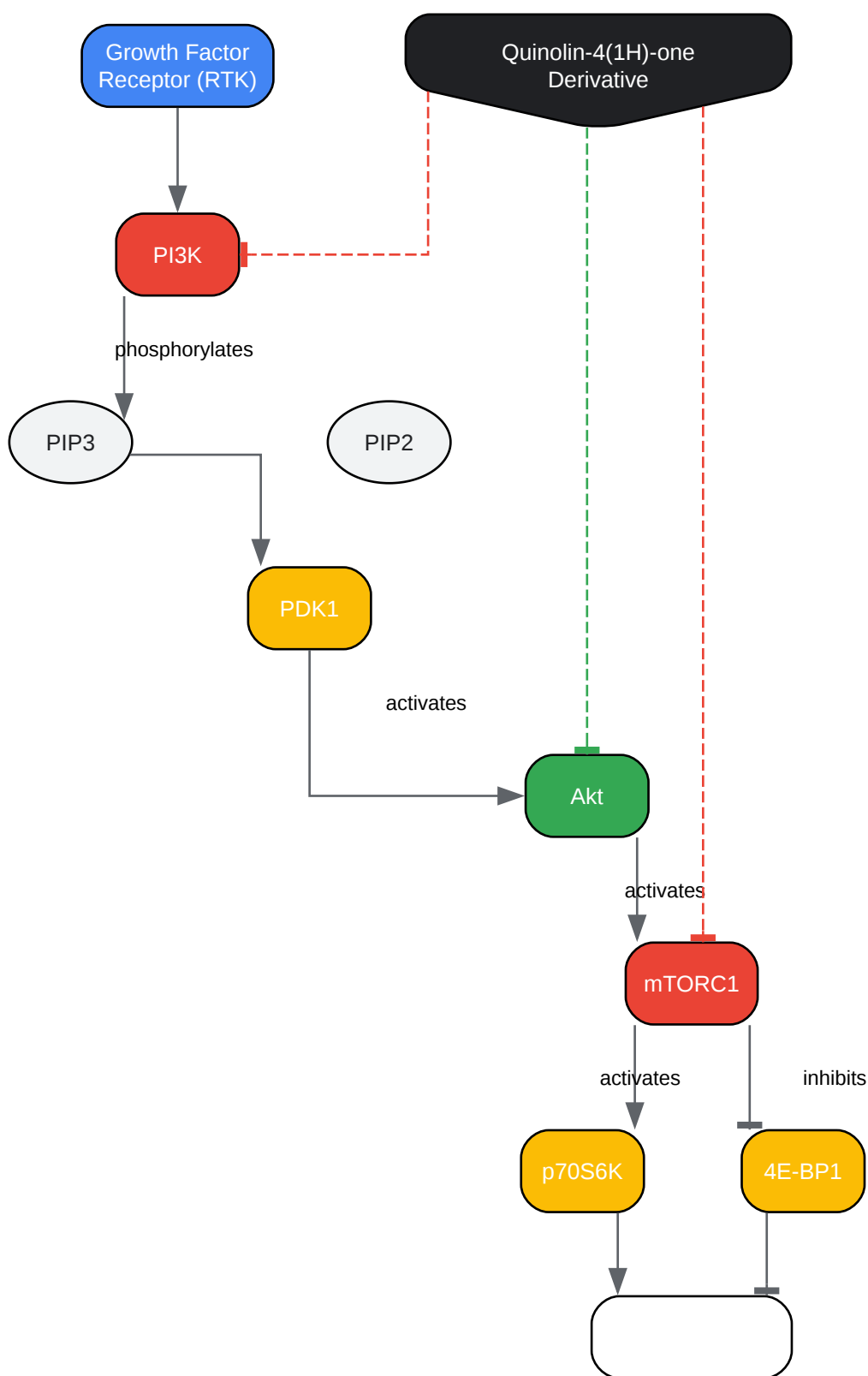
The following protocols are adapted from established procedures for similar substrates and provide a starting point for the functionalization of **8-Bromoquinolin-4(1H)-one**. Researchers should optimize these conditions for their specific substrates.

### Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Bromoquinolin-4(1H)-one

This protocol describes the palladium-catalyzed cross-coupling of **8-Bromoquinolin-4(1H)-one** with an arylboronic acid to synthesize 8-aryl-quinolin-4(1H)-ones.

#### Workflow for Suzuki-Miyaura Coupling





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